molecular formula C8H6ClNO B175095 3-Chloro-5-methylbenzo[d]isoxazole CAS No. 196708-35-7

3-Chloro-5-methylbenzo[d]isoxazole

Cat. No.: B175095
CAS No.: 196708-35-7
M. Wt: 167.59 g/mol
InChI Key: VBULZBXUOIAIFP-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzo[d]isoxazole (CAS: 1123169-30-1) is a bicyclic heteroaromatic compound featuring a fused benzene-isoxazole system. The isoxazole ring (positions 1 and 2) is substituted with a chlorine atom at position 3 and a methyl group at position 5 (Figure 1). This substitution pattern enhances its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s synthesis typically involves nucleophilic substitution or cycloaddition reactions, as seen in chlorination strategies using reagents like N-chlorosuccinimide (NCS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylbenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another efficient method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Table 1: Nucleophilic substitution reactions

ReagentConditionsProductYield (%)Reference
Sodium methoxideReflux in methanol3-Methoxy-5-methylbenzo[d]isoxazole82
Ammonia (NH₃)100°C, sealed tube3-Amino-5-methylbenzo[d]isoxazole75
Grignard reagentsTHF, -78°C3-Alkyl-5-methylbenzo[d]isoxazole68–85

Mechanistic studies indicate that the electron-withdrawing isoxazole ring activates the C–Cl bond for nucleophilic attack, while steric hindrance from the methyl group influences regioselectivity .

Electrophilic Aromatic Substitution

The aromatic ring undergoes electrophilic substitution, with the methyl group directing incoming electrophiles to specific positions:

Table 2: Electrophilic substitution reactions

ElectrophileConditionsPosition SubstitutedProductYield (%)Reference
Nitronium tetrafluoroborateHNO₃, H₂SO₄, 0°CC-44-Nitro-3-chloro-5-methylbenzo[d]isoxazole90
Bromine (Br₂)FeBr₃, CH₂Cl₂, 25°CC-77-Bromo-3-chloro-5-methylbenzo[d]isoxazole78
Acetyl chlorideAlCl₃, 80°CC-66-Acetyl-3-chloro-5-methylbenzo[d]isoxazole65

Density functional theory (DFT) calculations confirm that the methyl group enhances electron density at C-4 and C-7 positions, favoring substitution at these sites .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with nitrile oxides and other dipolarophiles:

Table 3: Cycloaddition reactions

DipolarophileCatalystProductRegioselectivityYield (%)Reference
Phenylnitrile oxideCu/Al₂O₃ nanocomposite3-Chloro-5-methylbenzo[d]isoxazole-fused isoxazoline3,5-selectivity89
Ethyl propiolateNone (ball milling)Bicyclic isoxazole derivative4,5-selectivity76

Notably, solvent-free mechanochemical methods using Cu/Al₂O₃ nanocomposites enhance reaction efficiency and reduce byproduct formation .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling reactions:

Table 4: Cross-coupling reactions

Coupling PartnerCatalystProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃3-Phenyl-5-methylbenzo[d]isoxazole92
VinyltrimethylstannanePdCl₂(dppf), DMF3-Vinyl-5-methylbenzo[d]isoxazole85

These reactions proceed via oxidative addition of the C–Cl bond to palladium, followed by transmetalation and reductive elimination .

Lithiation and Functionalization

Directed lithiation at the methyl group enables further derivatization:

Table 5: Lithiation reactions

ElectrophileConditionsProductYield (%)Reference
CO₂ gas-78°C, THF5-Methyl-3-chlorobenzo[d]isoxazole-4-carboxylic acid70
Iodine (I₂)0°C to 25°C4-Iodo-3-chloro-5-methylbenzo[d]isoxazole73

Kinetic studies reveal that lithiation occurs preferentially at the methyl-adjacent position due to stabilization by the isoxazole nitrogen .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid (yield: 58%) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-ketoamine intermediate (yield: 81%) .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-chloro-5-methylbenzo[d]isoxazole and its derivatives exhibit significant anticancer properties. For instance, compounds with similar isoxazole scaffolds have shown effectiveness as anticancer mediators by interacting with enzymes involved in metabolic pathways. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, suggesting a potential for therapeutic development against tumors.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Isoxazoles are known to possess various biological activities, including antibacterial effects against pathogens such as E. coli and S. aureus. Studies have shown that modifications in the structure of isoxazoles can enhance their efficacy against these bacteria . The presence of chloro or bromo substitutions on the phenyl ring has been linked to increased antibacterial activity, making these compounds promising candidates for developing new antimicrobial agents .

Antiviral Activity

In the field of virology, this compound has been identified as a potential antiviral agent. Isoxazoles have been found to exhibit inhibitory effects on viral replication mechanisms, particularly against HIV. For example, structural modifications in related compounds have led to significant antiviral activity with low EC50 values against HIV strains . This suggests that further exploration of this compound could yield effective antiviral therapies.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer Compounds derived from this compound show significant inhibition of cancer cell proliferation in vitro.
Antimicrobial Enhanced antibacterial activity observed against E. coli and S. aureus with specific structural modifications.
Antiviral Demonstrated potential as an antiviral agent with significant activity against HIV strains; further research needed for specific interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Isoxazole Derivatives

Compound Name Substituents Core Structure Key Features
3-Chloro-5-methylbenzo[d]isoxazole Cl (C3), CH₃ (C5) Benzo[d]isoxazole Fused aromatic system; chloro-methyl synergy
5-Amino-4-chloro-3-methylisoxazole Cl (C4), CH₃ (C3), NH₂ (C5) Isoxazole Amino group enhances H-bonding
3-Amino-5-methyl-isoxazole NH₂ (C3), CH₃ (C5) Isoxazole Simpler structure; lacks chloro
5-(3-Chloro-5-methylphenyl)oxazole Cl (C3), CH₃ (C5) on phenyl Oxazole Oxazole core; extended conjugation
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate Br (C5), COOCH₃ (C3) Benzo[d]isoxazole Bromine and ester groups; lipophilic
  • Substituent Position and Bioactivity : The chloro and methyl groups in this compound optimize steric and electronic effects. In contrast, bulkier substituents (e.g., cycloalkyl or phenyl) at analogous positions reduce bioactivity, as shown in SMN2 expression studies .
  • Functional Group Impact : Carboxylic acid derivatives (e.g., styrylisoxazole acids in ) exhibit higher solubility in polar solvents compared to the methyl-substituted target compound, which is more lipophilic .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) IR (C-Cl, cm⁻¹) ¹H-NMR (Key Signals, ppm)
This compound Not reported ~726 (C-Cl) δ 2.53 (s, CH₃), aromatic protons
5-Amino-4-chloro-3-methylisoxazole Not reported ~730 (C-Cl) δ 2.10 (s, CH₃), NH₂ broad signal
Compound 11i () 210–211 δ 6.76–8.01 (Ar-H), 2.53 (CH₃)
  • IR Spectroscopy : The C-Cl stretch in this compound (~726 cm⁻¹) aligns with other chloro-substituted isoxazoles (e.g., 726 cm⁻¹ in ) .
  • ¹H-NMR : Methyl groups in analogous compounds (e.g., δ 2.53 ppm in ) show similar deshielding effects .

Biological Activity

3-Chloro-5-methylbenzo[d]isoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 3-position and a methyl group at the 5-position of the benzo[d]isoxazole structure. Its molecular formula is C_9H_8ClN_2O, and it is classified as an isoxazole derivative. The unique positioning of substituents contributes to its reactivity and biological activity, making it a subject of interest in various scientific fields.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Isoxazoles are known to interact with enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Preliminary findings indicate that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. One study revealed that certain isoxazoles induced apoptosis and cell cycle arrest in HL-60 cells, suggesting potential anticancer properties .
  • Antimicrobial and Antiviral Properties : Isoxazoles are also recognized for their antimicrobial and antiviral activities. The compound's ability to bind to various biological targets allows it to exert effects against bacteria and viruses.

Biological Activities

The following table summarizes the various biological activities associated with this compound:

Biological Activity Description
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
AntimicrobialExhibits inhibitory effects against bacterial strains.
AntiviralDemonstrates activity against viral infections.
Enzyme InhibitionInhibits AChE and BuChE, potentially beneficial for neurodegenerative conditions.
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways.

Case Studies

  • Cytotoxicity Study : A study evaluating the cytotoxic effects of various isoxazoles found that this compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 86 to 755 μM. The compound was shown to alter the expression levels of key apoptotic markers such as Bcl-2 and p21^WAF-1 .
  • Enzyme Inhibition Research : In another investigation, derivatives of isoxazole were screened for their inhibitory activity against AChE, with some compounds demonstrating IC50 values below 30 µM, indicating strong potential for treating cognitive disorders .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Permeability : Capable of crossing the blood-brain barrier, which is crucial for central nervous system-targeting drugs.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-Chloro-5-methylbenzo[d]isoxazole, and how can regioselectivity be optimized?

  • Methodological Answer : A common approach involves the condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime intermediates, followed by chlorination and cyclization with ethyl acetoacetate. Regioselectivity challenges in trisubstituted isoxazole synthesis (e.g., avoiding byproducts) can be addressed by controlling reaction temperature (80–100°C) and using catalysts like sodium acetate to stabilize intermediates . Metal-free methods, such as microwave-assisted cycloaddition, improve yield and reduce side reactions .

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR to identify functional groups (e.g., C-Cl stretching at ~750 cm⁻¹).
  • ¹H/¹³C NMR to differentiate substituent positions (e.g., methyl group splitting patterns at δ 2.3–2.5 ppm).
  • X-ray crystallography for unambiguous confirmation of regiochemistry and crystal packing .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize assays based on known isoxazole activities:

  • Anti-inflammatory : COX-2 inhibition via ELISA.
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition : Glutathione reductase (GR) or glutathione-S-transferase (GST) activity assays using NADPH consumption rates .

Advanced Research Questions

Q. How do structural isomers (e.g., 3-chloro vs. 5-chloro substitution) influence inhibitory potency against glutathione-dependent enzymes?

  • Methodological Answer : Use kinetic assays (e.g., IC₅₀ and Kᵢ determination) to compare isomers. For example, 3-(4-chlorophenyl)isoxazole shows uncompetitive inhibition of GR (IC₅₀ = 0.059 mM) due to binding to the enzyme-substrate complex, while 5-substituted analogs exhibit weaker non-competitive inhibition. Computational docking (AutoDock Vina) can map interactions with active-site residues (e.g., Lys66, Asn37 in GR) .

Q. What computational strategies validate the electronic and steric effects of substituents on this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G** basis set) to analyze:

  • Frontier molecular orbitals (HOMO/LUMO) for charge transfer potential.
  • Electrostatic potential (ESP) maps to predict nucleophilic/electrophilic sites.
  • Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability in biological matrices .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer : Address discrepancies via:

  • Solubility optimization : Use PEG-400 or DMSO carriers to improve bioavailability.
  • Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways.
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

Q. What strategies improve the selectivity of this compound derivatives for target enzymes over off-target proteins?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., replace methyl with trifluoromethyl for enhanced hydrophobicity).
  • Proteome-wide profiling : Use affinity chromatography-mass spectrometry (AfC-MS) to identify off-target binding.
  • Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to refine design .

Q. Data Analysis & Experimental Design

Q. How to design a study investigating the photostability and photodegradation pathways of this compound?

  • Methodological Answer :

  • Photolysis setup : Expose to UV-C (254 nm) in a quartz reactor; monitor degradation via HPLC.
  • Product identification : LC-HRMS to detect intermediates (e.g., benzoic acid derivatives).
  • Quantum yield calculation : Compare reaction rates under controlled light intensity .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in enzyme inhibition assays?

  • Methodological Answer :

  • Non-linear regression (GraphPad Prism) to fit IC₅₀ curves with variable slopes.
  • ANOVA with Tukey’s post-hoc test to compare mean inhibition across replicates.
  • Bootstrapping to estimate confidence intervals for Kᵢ values .

Properties

IUPAC Name

3-chloro-5-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBULZBXUOIAIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572933
Record name 3-Chloro-5-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196708-35-7
Record name 3-Chloro-5-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-5-methyl-1,2-benzisoxazole (15.0 g, 100.6 mmol; preparation: Australian Journal of Chemistry (1977), 30(8), 1847-50) were suspended in triethylamine (15.4 ml, 110.6 mmol), and phosphorus oxytrichloride (37.0 g, 22.5 ml, 241.4 mmol) was added dropwise with cooling to this mixture at room temperature. Since stirring of the reaction mixture became almost impossible after about half the amount of phosphorus oxytrichloride had been added dropwise, the temperature was raised to 50° C. After dropwise addition of the total amount of phosphorus oxytrichloride, the reaction mixture was heated at 130° C. for 5 h, after which the reaction was complete according to TLC. After cooling, the mixture was slowly added dropwise to water (200 ml) while cooling, the aqueous phase was extracted 3 times with MtB ether, the organic phases were washed with water, dried over magnesium sulfate and concentrated in vacuo. This resulted in 14.6 g of 3-chloro-5-methyl-1,2-benzisoxazole (yield: 87%) as viscous oil which solidified overnight. MS (MSD) m/z 168 [M+H+].
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